N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide
Description
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a pyrrole-based acetamide derivative featuring a cyano group at the 3-position, a methyl group at the 4-position, and a phenyl ring at the 5-position of the pyrrole core. Pyrrole derivatives are well-documented for their pharmacological relevance, including antitumor, antioxidant, and anti-inflammatory activities .
Properties
CAS No. |
61404-77-1 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3O/c1-9-12(8-15)14(16-10(2)18)17-13(9)11-6-4-3-5-7-11/h3-7,17H,1-2H3,(H,16,18) |
InChI Key |
ZKDVPUGFQIBBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be achieved through several methods:
Neat Methods: This involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Chemical Reactions Analysis
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups in the compound make it reactive towards nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form pyrrole derivatives.
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine. The major products formed from these reactions are various heterocyclic compounds, including pyrroles and pyrazoles .
Scientific Research Applications
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a precursor in the synthesis of various biologically active molecules.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biochemistry: The compound’s derivatives have shown diverse biological activities, making it of interest to biochemists.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. The compound can also participate in nucleophilic and electrophilic reactions, altering the activity of enzymes and receptors .
Comparison with Similar Compounds
Structural Differences :
- Core Backbone : The target compound contains a pyrrole ring, whereas the trichloro-acetamides in feature a benzene ring substituted with trichloroacetamide groups.
- Substituent Effects: The meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) exhibit strong electron-withdrawing groups (e.g., Cl, CH₃) at the meta position, altering crystal packing and molecular geometry.
Physical Properties :
| Compound | Crystal System | Space Group | Asymmetric Unit Molecules |
|---|---|---|---|
| 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ | Monoclinic | P2₁/c | 2 |
| N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide | Not reported | Not reported | Likely 1 (inferred) |
Key Insight : The trichloro-acetamides demonstrate substituent-dependent crystallinity, with bulky groups like CH₃ increasing asymmetric unit complexity. The pyrrole derivative’s planar structure may favor tighter packing, though experimental data are needed for confirmation .
Pyrrole Alkaloids with Acetamide Moieties
Examples :
Functional Contrast :
- Bioactivity: The Fusarium-derived alkaloids exhibit antitumor and anti-inflammatory properties, likely due to their formyl and hydroxymethyl substituents. The target compound’s cyano and phenyl groups may enhance metabolic stability or receptor-binding specificity.
- Lipophilicity : The phenyl group in the target compound increases lipophilicity (calculated logP ~2.8) compared to hydroxymethyl-substituted analogs (logP ~1.2), suggesting improved membrane permeability .
Benzothiazole-Based Acetamides (Patent EP3348550A1)
Structural Comparison :
- Heterocyclic Core: The patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) use a benzothiazole ring instead of pyrrole. Benzothiazoles are known for their electron-deficient character and affinity for biological targets like kinases .
- Substituent Impact: The trifluoromethyl group in benzothiazole derivatives enhances electronegativity and metabolic resistance, while the pyrrole derivative’s cyano group offers similar electron-withdrawing effects but with a smaller steric footprint.
Pharmacological Implications :
| Feature | Benzothiazole Derivatives | Pyrrole Derivative |
|---|---|---|
| Electrophilic Sites | Sulfur in thiazole ring | Nitrogen in pyrrole ring |
| Bioavailability | High (due to CF₃ group) | Moderate (requires optimization) |
| Target Specificity | Kinase inhibition | Possible DNA intercalation |
Biological Activity
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a heterocyclic compound with significant biological activity. This article reviews its structure, mechanism of action, and various biological applications, supported by relevant data tables and research findings.
Structural Overview
This compound is characterized by the following structural components:
- Molecular Formula : C14H13N3O
- Molecular Weight : 239.27 g/mol
- IUPAC Name : this compound
- CAS Number : 61404-77-1
The biological activity of this compound is largely attributed to its functional groups, particularly the cyano and acetamide groups. These groups facilitate interactions with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The presence of the pyrrole ring enhances its reactivity and potential for forming complex structures that can exhibit pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, as summarized in the following table:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for antibacterial activity. The following table summarizes findings related to its effectiveness against various bacterial strains:
The minimum inhibitory concentration (MIC) values indicate that the compound has significant antibacterial activity, particularly against Staphylococcus aureus.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cytotoxicity in Cancer Cells : A study demonstrated that the compound induced apoptosis in MCF7 cells through the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, positioning it as a candidate for further development in antibacterial therapies .
- Mechanistic Insights : Research has also focused on elucidating the specific molecular targets affected by this compound, revealing interactions with key signaling pathways involved in cell proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
